molecular formula C21H21NO5 B13701666 Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate

Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate

Cat. No.: B13701666
M. Wt: 367.4 g/mol
InChI Key: SBCCOEARZNLRFG-UHFFFAOYSA-N
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Description

Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions.

    Esterification: The carboxylic acid group on the quinoline ring is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

    Benzylation: The final step involves the benzylation of the quinoline derivative using 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The methoxy and benzyl groups may play a role in enhancing the compound’s binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Ethyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and benzyl ether groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 6-methoxy-7-[(4-methoxyphenyl)methoxy]quinoline-3-carboxylate

InChI

InChI=1S/C21H21NO5/c1-4-26-21(23)16-9-15-10-19(25-3)20(11-18(15)22-12-16)27-13-14-5-7-17(24-2)8-6-14/h5-12H,4,13H2,1-3H3

InChI Key

SBCCOEARZNLRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C(=CC2=C1)OC)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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